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This technical guide provides an in-depth overview of the foundational in vitro studies for
ION363 (also known as ulefnersen or jacifusen), an antisense oligonucleotide (ASO)
developed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in
sarcoma (FUS) gene (FUS-ALS). The content herein is synthesized from publicly available
preclinical data and established methodologies for ASO validation, offering a comprehensive
look at the likely early-stage evaluation of this therapeutic candidate.

Introduction: The Rationale for Targeting FUS in
ALS

FUS-ALS is a rare and aggressive form of ALS, a fatal neurodegenerative disease
characterized by the progressive loss of motor neurons.[1][2] Mutations in the FUS gene are
believed to confer a toxic gain-of-function to the FUS protein, leading to its mislocalization from
the nucleus to the cytoplasm, subsequent aggregation, and ultimately, neuronal cell death.[1][3]
ION363 is an investigational ASO designed to specifically target and degrade FUS messenger
RNA (mRNA), thereby reducing the production of the FUS protein.[4] This approach aims to
mitigate the root cause of FUS-ALS pathology. Preclinical studies in mouse models of FUS-
ALS have demonstrated that the reduction of FUS protein by ION363 can delay the onset of
motor neuron degeneration.

Mechanism of Action of ION363
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ION363 is a single-stranded nucleic acid designed to bind to a specific sequence within the
pre-mRNA of the human FUS gene. This binding event recruits the cellular enzyme RNase H,
which then cleaves the FUS pre-mRNA. The degradation of the pre-mRNA prevents its
maturation and translation into the FUS protein, leading to a reduction in overall FUS protein
levels.

( | Tiee
FUS Gene (DNA)

Transcription i—lybridization

P> FUS pre-mRNA

Recruitment Cleavage Degradation I}’athway
!

Cytoplasm :
\/

T ———
-~
-

{ mRNA Degradation J

~~~~~

Ribosome

FUS Protein

-

Click to download full resolution via product page

Caption: Mechanism of ION363-mediated reduction of FUS protein.

In Vitro Models for FUS-ALS

The early in vitro evaluation of ION363 likely utilized patient-derived cellular models that
recapitulate key aspects of FUS-ALS pathology. These models are crucial for assessing the
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efficacy and specificity of ASO candidates.

o Patient-Derived Fibroblasts: Skin fibroblasts from FUS-ALS patients are readily accessible
and can be used for initial screening of ASOs for their ability to reduce target mRNA and
protein levels.

e Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neurons: A more physiologically
relevant model involves the reprogramming of patient fibroblasts or other somatic cells into
iIPSCs, which are then differentiated into motor neurons. These neurons exhibit disease-
specific phenotypes, such as FUS protein mislocalization and aggregation, making them
ideal for efficacy testing of therapeutic candidates like ION363.

Key In Vitro Experiments and Representative Data

While specific quantitative data from the early in vitro studies of ION363 are not publicly
available, the following sections describe the key experiments that were likely performed, along
with illustrative data presented in a structured format.

Dose-Dependent Reduction of FUS mRNA and Protein

A critical first step in the in vitro validation of ION363 would be to demonstrate its ability to
reduce FUS mRNA and protein levels in a dose-dependent manner in a relevant cell model,
such as patient-derived fibroblasts.

Table 1: Representative Dose-Response of ION363 on FUS mRNA and Protein Levels
(Hllustrative Data)

ION363 Concentration (hM) FUS mRNA Reduction (%) FUS Protein Reduction (%)

0 (Control) 0 0

1 15+3 102
10 45+ 5 384
50 78+ 6 705
100 85+4 80+6
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Reduction of FUS Protein Aggregates

A key pathological hallmark of FUS-ALS is the aggregation of the FUS protein in the cytoplasm
of motor neurons. In vitro assays would have been conducted to assess the ability of ION363
to reduce these aggregates in iPSC-derived motor neurons from FUS-ALS patients.

Table 2: Representative Effect of ION363 on FUS Protein Aggregation in iPSC-Derived Motor
Neurons (lllustrative Data)

Treatment Percentage of Cells with FUS Aggregates
Untreated Control 65+8
Scrambled Control ASO (100 nM) 62+7
ION363 (100 nM) 15+4

Rescue of Cellular Phenotypes

The ultimate goal of reducing mutant FUS protein is to rescue downstream cellular dysfunction.
In vitro assays measuring motor neuron survival or neurite outgrowth would be critical to
demonstrate the functional benefit of ION363.

Table 3: Representative Motor Neuron Survival Assay with ION363 Treatment (lllustrative Data)

Cell Line Treatment Motor Neuron Survival (%)
Healthy Control iPSC-MNs Untreated 100
FUS-ALS iPSC-MNs Untreated 48 £ 6
) Scrambled Control ASO (100
FUS-ALS iPSC-MNs 505
nM)
FUS-ALS iPSC-MNs ION363 (100 nM) 857

Experimental Protocols
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Detailed experimental protocols for the early in vitro studies of ION363 have not been publicly
disclosed. However, the following are representative protocols for the types of experiments that
would have been conducted to validate the ASO.

Quantification of FUS mRNA Reduction by qRT-PCR

This protocol describes a typical workflow for assessing the knockdown of a target mRNA by an

ASO in cultured cells.
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/Experimental Workflow: FUS mRNA Quantification\
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Caption: Workflow for quantifying FUS mRNA reduction.

Methodology:
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Cell Culture: FUS-ALS patient-derived fibroblasts are cultured in Dulbecco's Modified Eagle
Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin at 37°C in a 5% CO2 incubator.

ASO Transfection: Cells are seeded in 6-well plates and allowed to adhere overnight. The
following day, cells are transfected with varying concentrations of ION363 or a hon-targeting
control ASO using a lipid-based transfection reagent according to the manufacturer's
instructions.

Incubation: Cells are incubated for 48 to 72 hours post-transfection to allow for ASO uptake
and target mRNA degradation.

RNA Extraction: Total RNA is isolated from the cells using a commercially available RNA
extraction Kkit.

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA
using a reverse transcription Kit.

gRT-PCR: Quantitative real-time PCR is performed using primers specific for FUS and a
stable housekeeping gene (e.g., GAPDH) for normalization.

Data Analysis: The relative expression of FUS mRNA is calculated using the AACt method,
comparing the expression in ION363-treated cells to that in control-treated cells.

Immunofluorescence Staining for FUS Protein
Aggregates

This protocol outlines a method for visualizing and quantifying FUS protein aggregates in iPSC-
derived motor neurons.

Methodology:

e Cell Culture and Treatment: iPSC-derived motor neurons from FUS-ALS patients are
cultured on glass coverslips coated with poly-L-ornithine and laminin. Cells are treated with
ION363 or a control ASO for a specified period (e.g., 7 days).
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o Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by
permeabilization with 0.25% Triton X-100 in phosphate-buffered saline (PBS).

e Immunostaining: Cells are incubated with a primary antibody specific for the FUS protein,
followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

e Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence
microscope.

» Quantification: The number of cells containing cytoplasmic FUS aggregates is quantified
from multiple random fields of view for each treatment condition.

Signaling Pathways and Pathogenic Mechanisms

Mutations in FUS lead to a cascade of events that contribute to motor neuron degeneration.
The primary mechanism is thought to be a toxic gain-of-function, where the mutant protein
mislocalizes to the cytoplasm and forms aggregates. These aggregates can sequester other
essential proteins and disrupt cellular processes such as RNA metabolism and
nucleocytoplasmic transport. ION363 intervenes at the very beginning of this cascade by
reducing the amount of FUS protein produced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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